

Spectroscopic Data of 1H-Pyrrole-2-sulfonamide: A Technical Guide

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Compound of Interest

Compound Name:	1H-Pyrrole-2-sulfonamide
CAS No.:	55673-67-1
Cat. No.:	B8788324

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This guide provides an in-depth analysis of the spectroscopic data for **1H-Pyrrole-2-sulfonamide**, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The following sections detail the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of this molecule, offering insights into its structural confirmation and the influence of its functional groups on its spectral properties.

Introduction to 1H-Pyrrole-2-sulfonamide

1H-Pyrrole-2-sulfonamide (C₄H₆N₂O₂S) is a five-membered aromatic heterocycle containing a sulfonamide group at the 2-position.[1] The pyrrole ring is an essential scaffold in numerous biologically active compounds.[2][3][4] The presence of the electron-withdrawing sulfonamide moiety significantly influences the electronic environment of the pyrrole ring, which is directly reflected in its spectroscopic signatures.[5][6] Understanding these spectral characteristics is paramount for its unambiguous identification, purity assessment, and the study of its interactions in biological systems.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **1H-Pyrrole-2-sulfonamide**, both ^1H and ^{13}C NMR provide critical information for structural verification.

A. ^1H NMR Spectroscopy

The proton NMR spectrum of **1H-Pyrrole-2-sulfonamide** is expected to show distinct signals for the three protons on the pyrrole ring, the N-H proton of the pyrrole, and the two protons of the sulfonamide group. The electron-withdrawing nature of the sulfonamide group deshields the adjacent ring protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted pyrrole.^[5]

Predicted ^1H NMR Spectral Data:

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	~7.0 - 7.2	Triplet	$J(\text{H5,H4}) \approx 2.5$, $J(\text{H5,NH}) \approx 2.5$
H-3	~6.8 - 7.0	Triplet	$J(\text{H3,H4}) \approx 3.5$, $J(\text{H3,NH}) \approx 2.5$
H-4	~6.2 - 6.4	Triplet of Triplets	$J(\text{H4,H3}) \approx 3.5$, $J(\text{H4,H5}) \approx 2.5$
NH (Pyrrole)	~8.0 - 9.0	Broad Singlet	-
NH ₂ (Sulfonamide)	~7.0 - 8.0	Broad Singlet	-

Causality Behind Experimental Choices and Interpretation:

- **Solvent Selection:** The choice of solvent (e.g., DMSO-d_6 , CDCl_3) will influence the chemical shifts, particularly for the N-H protons due to hydrogen bonding interactions. DMSO-d_6 is often preferred for sulfonamides to ensure the observation of exchangeable protons.^[7]
- **Deshielding Effect:** The $-\text{SO}_2\text{NH}_2$ group strongly withdraws electron density from the pyrrole ring, with the most significant effect on the adjacent H-3 and H-5 protons, leading to their downfield shift.^[5]

- **Coupling Patterns:** The characteristic coupling constants between the pyrrole ring protons (J-coupling) are crucial for assigning the signals. The observed multiplicities (triplets and a triplet of triplets) arise from these couplings.
- **Broadening of N-H Signals:** The signals for the pyrrole N-H and sulfonamide N-H₂ protons are often broad due to quadrupole effects of the nitrogen atom and chemical exchange with residual water in the solvent.

Experimental Protocol for ¹H NMR Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1H-Pyrrole-2-sulfonamide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- **Instrument Setup:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- **Acquisition Parameters:**
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
 - Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Employ a relaxation delay of 1-2 seconds.
- **Data Processing:** Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The electron-withdrawing sulfonamide group also influences the chemical shifts of the carbon atoms in the pyrrole ring.

Predicted ¹³C NMR Spectral Data:

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~135 - 140
C-5	~120 - 125
C-3	~110 - 115
C-4	~108 - 112

Causality Behind Experimental Choices and Interpretation:

- Deshielding of C-2: The carbon atom directly attached to the sulfonamide group (C-2) is expected to be the most deshielded and appear at the lowest field due to the strong inductive effect of the $-\text{SO}_2\text{NH}_2$ group.[5]
- Proton-Decoupling: Standard ^{13}C NMR spectra are acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
- Chemical Shift Range: The chemical shifts for sp^2 hybridized carbons in aromatic systems typically appear in the range of 100-150 ppm.[8]

Experimental Protocol for ^{13}C NMR Spectroscopy:

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ^{13}C .
- Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
- Acquisition Parameters:
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
 - Use a proton-decoupling sequence (e.g., zgpg30).
 - A larger number of scans (e.g., 1024 or more) is typically required compared to ^1H NMR.
 - A relaxation delay of 2-5 seconds is recommended.

- Data Processing: Process the FID similarly to the ^1H NMR spectrum, referencing it to the solvent peak.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Predicted IR Spectral Data:

Wavenumber (cm^{-1})	Intensity	Assignment
~3400	Medium	N-H stretch (pyrrole)
~3350 and ~3250	Medium, Sharp	Asymmetric and symmetric N-H stretch (sulfonamide)
~3100	Medium	C-H stretch (aromatic)
~1600-1450	Medium-Strong	C=C stretch (pyrrole ring)
~1350-1310	Strong	Asymmetric SO_2 stretch
~1170-1140	Strong	Symmetric SO_2 stretch[9]
~910	Medium	S-N stretch

Causality Behind Experimental Choices and Interpretation:

- N-H Stretching: The pyrrole N-H stretch typically appears as a single, relatively sharp band, while the sulfonamide N-H₂ group gives rise to two distinct bands for its asymmetric and symmetric stretching modes.
- SO_2 Stretching: The most characteristic and intense bands in the IR spectrum of a sulfonamide are the asymmetric and symmetric stretching vibrations of the S=O bonds.[9] [10] Their positions can be indicative of the electronic environment.
- Pyrrole Ring Vibrations: The C=C stretching vibrations of the pyrrole ring appear in the aromatic region of the spectrum.

- **Sample Preparation:** The sample can be analyzed as a solid (e.g., KBr pellet or ATR) or in a suitable solvent. The choice of method can influence the appearance of bands, particularly those involved in hydrogen bonding.

Experimental Protocol for FT-IR Spectroscopy (ATR):

- **Sample Preparation:** Place a small amount of the solid **1H-Pyrrole-2-sulfonamide** directly onto the ATR crystal.
- **Instrument Setup:** Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Acquisition Parameters:**
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) for a good quality spectrum.
- **Data Processing:** The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the structure of **1H-Pyrrole-2-sulfonamide** and the logical workflow for its spectroscopic analysis.

Caption: Molecular Structure of **1H-Pyrrole-2-sulfonamide**

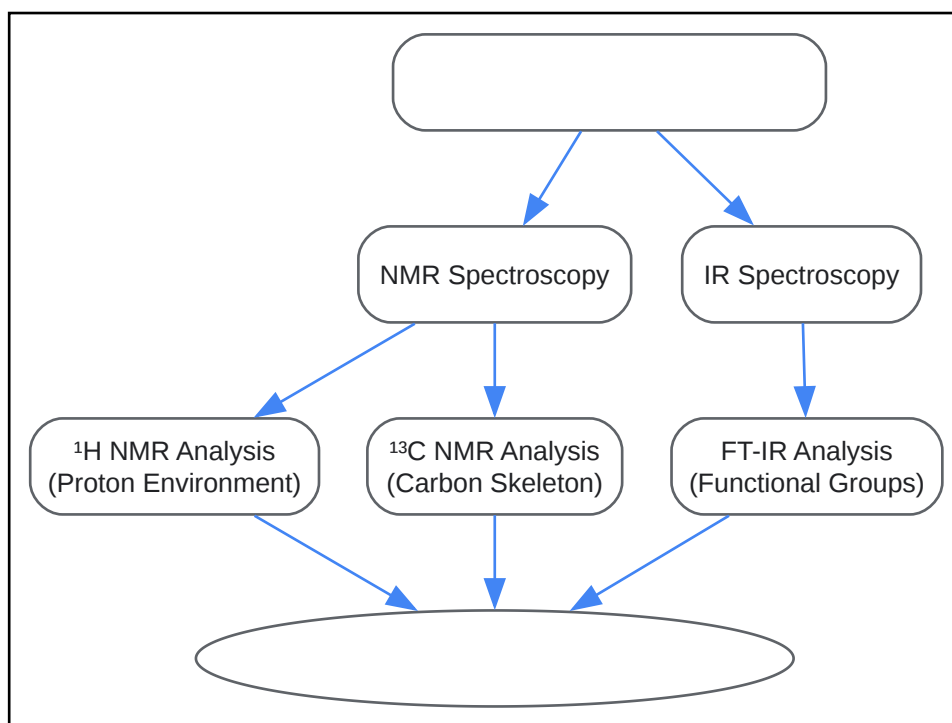


Figure 2: Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis

IV. References

- Uno, T., Machida, K., & Hanai, K. (1962). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. *Chemical and Pharmaceutical Bulletin*, 10(11), 1079-1085. [[Link](#)]
- Goldstein, M. G., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. *Spectrochimica Acta Part A: Molecular Spectroscopy*, 25(7), 1275-1286. [[Link](#)]
- Aray, Y., Murgich, J., & Soscun, H. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. *Spectroscopy Letters*, 40(1), 1-13. [[Link](#)]

- Benmebarek, S., Sabiha, A. B., Benmebarek, I. E., & Merazig, H. (2019). IR spectrum of the sulfanilamide in the range of 4000–400 cm^{-1} . ResearchGate. [\[Link\]](#)
- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. *Journal of the Chemical Society (Resumed)*, 669-679. [\[Link\]](#)
- Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [\[Link\]](#)
- Kumar, S., & Kumar, V. (2020). Post-synthetic diversification of pyrrole-fused benzosultams via trans- sulfonylations and reactions on the periphery of. *Organic & Biomolecular Chemistry*, 18(3), 488-493. [\[Link\]](#)
- ResearchGate. ^1H -NMR data for 2H-pyrrole-2-one derivative compounds (5a-j). [\[Link\]](#)
- Koca, I., & Yildirim, I. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. [\[Link\]](#)
- ResearchGate. ^1H NMR spectra of 1H-pyrrole (1) in different solvents. [\[Link\]](#)
- Diaconu, A., Targońska, S., & Chylewska, A. (2026). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. *Frontiers in Chemistry*, 14. [\[Link\]](#)
- Chiriac, A. P., Gherman, C., & Bratanov, V. (2021). Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. *Molecules*, 26(11), 3296. [\[Link\]](#)
- Royal Society of Chemistry. (2014). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [\[Link\]](#)
- Hesse, M., Meier, H., & Zeeh, B. (2008). *Spectroscopic methods in organic chemistry*. Georg Thieme Verlag.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 18971480, **1H-Pyrrole-2-sulfonamide**. [[Link](#)]
- CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [[Link](#)]
- ResearchGate. The FTIR spectrum for Pyrrole. [[Link](#)]
- LibreTexts Chemistry. 29.10: ^{13}C NMR Spectroscopy. [[Link](#)]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3020184, 1H-pyrrole-2-sulphonic acid. [[Link](#)]
- PubChemLite. 1-methyl-**1h-pyrrole-2-sulfonamide** (C₅H₈N₂O₂S). [[Link](#)]
- National Institute of Standards and Technology. 1H-Pyrrole-2-carboxylic acid. [[Link](#)]
- ResearchGate. ^1H NMR and ^{13}C NMR of the prepared compounds. [[Link](#)]
- MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [[Link](#)]
- ResearchGate. Upper trace: IR spectrum of 1H-pyrrole-2-carbonyl azide (1) isolated in... [[Link](#)]
- MDPI. Complete Assignments of ^1H and ^{13}C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [[Link](#)]
- ChemRxiv. Leveraging Infrared Spectroscopy for Automated Structure Elucidation. [[Link](#)]
- LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. [[Link](#)]

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Sources

- [1. 1H-Pyrrole-2-sulfonamide | C4H6N2O2S | CID 18971480 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. cibtech.org \[cibtech.org\]](#)
- [4. mdpi.com \[mdpi.com\]](#)
- [5. 1H-Pyrrole-2-sulfonic acid|84864-63-1|C4H5NO3S \[benchchem.com\]](#)
- [6. Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry \[ecampusontario.pressbooks.pub\]](#)
- [9. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. \[jstage.jst.go.jp\]](#)
- [10. rsc.org \[rsc.org\]](#)
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